N,N-dimethyl-2-(1-pyrrolidinyl)-4-quinazolinamine
Description
Compound 12, identified by the PubMed ID 28626832, is a synthetic organic compound known for its unique binding mode to β-secretase 1 (BACE1). This compound is notable for its ability to occupy the active site of BACE1 without interacting with the catalytic aspartic acid residues . This characteristic makes it a valuable fragment in the study of BACE1 inhibitors, which are crucial in Alzheimer’s disease research.
Properties
IUPAC Name |
N,N-dimethyl-2-pyrrolidin-1-ylquinazolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4/c1-17(2)13-11-7-3-4-8-12(11)15-14(16-13)18-9-5-6-10-18/h3-4,7-8H,5-6,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VONNLDQOEHSECV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC2=CC=CC=C21)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Compound 12 involves a multi-step process. The key steps include the formation of the quinazoline core and the subsequent introduction of the pyrrolidine and dimethylamine groups. The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
While detailed industrial production methods for Compound 12 are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
Compound 12 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or electrophiles like alkyl halides in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs of Compound 12.
Scientific Research Applications
Compound 12 has several scientific research applications, including:
Biology: Helps in understanding the binding interactions and inhibition mechanisms of BACE1, providing insights into enzyme-substrate interactions.
Industry: May be used in the development of diagnostic tools and assays for Alzheimer’s disease research.
Mechanism of Action
Compound 12 exerts its effects by binding to the active site of β-secretase 1 (BACE1) without interacting with the catalytic aspartic acid residues. This unique binding mode allows it to inhibit the activity of BACE1, thereby reducing the formation of amyloid-beta plaques, which are implicated in Alzheimer’s disease . The molecular targets involved include the active site of BACE1, and the pathways affected are those related to amyloid precursor protein processing.
Comparison with Similar Compounds
Similar Compounds
Compound 1: Another BACE1 inhibitor with a different binding mode.
Compound 2: A fragment that interacts with the catalytic aspartic acid residues of BACE1.
Compound 3: A quinazoline derivative with similar structural features but different functional groups.
Uniqueness
Compound 12 is unique due to its ability to bind to the active site of BACE1 without interacting with the catalytic aspartic acid residues. This characteristic sets it apart from other BACE1 inhibitors, which typically interact with these residues. This unique binding mode may offer advantages in terms of selectivity and reduced side effects .
Biological Activity
N,N-dimethyl-2-(1-pyrrolidinyl)-4-quinazolinamine is a compound of growing interest due to its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound has the chemical formula and features a quinazoline core substituted with a pyrrolidine group. The structural characteristics contribute to its unique pharmacological profile, influencing its interaction with biological targets.
Table 1: Structural Features
| Feature | Description |
|---|---|
| Chemical Formula | |
| Molecular Weight | 246.32 g/mol |
| Core Structure | Quinazoline |
| Substituent | Pyrrolidine |
Anticancer Properties
Research indicates that quinazoline derivatives, including this compound, exhibit significant anticancer activity. The mechanism primarily involves the inhibition of protein kinases, which play a crucial role in cell signaling pathways associated with cancer cell proliferation.
- Inhibition of Kinases : The compound is believed to inhibit various receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). These kinases are essential for tumor growth and angiogenesis .
- Cytotoxicity : Studies have demonstrated that this compound exhibits cytotoxic effects against multiple cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and DU145 (prostate cancer), with IC50 values ranging from 5 to 10 µM .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown potential antibacterial and antiviral activities. Preliminary studies suggest that it may inhibit bacterial growth through mechanisms that disrupt cellular processes or inhibit essential enzymes .
Case Studies
- In Vitro Studies : A recent study evaluated the efficacy of this compound against various cancer cell lines. The results indicated a significant reduction in cell viability, supporting its potential as an anticancer agent .
- Combination Therapy : Another investigation explored the use of this compound in combination with other chemotherapeutic agents. The findings suggested improved efficacy in reducing tumor size in xenograft models compared to monotherapy .
Table 2: Summary of Biological Activities
Future Directions
The ongoing research into this compound suggests several avenues for future exploration:
- Clinical Trials : Further clinical studies are needed to evaluate the safety and efficacy of this compound in human subjects.
- Mechanistic Studies : Understanding the detailed mechanisms by which this compound interacts with its targets will aid in optimizing its use in therapeutic settings.
- Structural Modifications : Investigating analogs and derivatives could enhance potency and selectivity for specific targets, potentially leading to more effective treatments for resistant cancers.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
